(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BR-007 typically involves the bromination of adenosine-3’,5’-cyclic monophosphate. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of BR-007 involves large-scale bromination reactions, followed by purification steps to remove impurities and obtain the desired product. The process may include crystallization, filtration, and drying to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
BR-007 undergoes various chemical reactions, including:
Oxidation: BR-007 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in BR-007 can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated adenosine derivatives, while substitution reactions can produce various substituted cyclic adenosine monophosphate compounds .
Scientific Research Applications
BR-007 has numerous applications in scientific research:
Chemistry: Used as a tool to study cyclic adenosine monophosphate signaling pathways.
Biology: Investigates the role of cyclic adenosine monophosphate in cellular processes.
Medicine: Explores potential therapeutic applications in diseases related to cyclic adenosine monophosphate signaling.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
BR-007 exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinase and exchange protein directly activated by cyclic adenosine monophosphate. These proteins play crucial roles in various cellular processes, including gene expression, cell growth, and metabolism. The activation of these pathways leads to downstream effects that are essential for cellular function .
Comparison with Similar Compounds
Similar Compounds
8-Chloroadenosine-3’,5’-cyclic monophosphate: Another halogenated derivative with similar properties.
8-Iodoadenosine-3’,5’-cyclic monophosphate: Iodinated version with distinct reactivity.
N6-Benzoyladenosine-3’,5’-cyclic monophosphate: A modified cyclic adenosine monophosphate with different functional groups
Uniqueness
BR-007 is unique due to its specific bromination, which enhances its stability and membrane permeability compared to other cyclic adenosine monophosphate derivatives. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
2409546-40-1 |
---|---|
Molecular Formula |
C27H31N5O10P2 |
Molecular Weight |
647.5 g/mol |
IUPAC Name |
[1-hydroxy-1-phosphono-4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethoxycarbonylamino]butyl]phosphonic acid |
InChI |
InChI=1S/C27H31N5O10P2/c33-26(30-12-4-10-27(34,43(35,36)37)44(38,39)40)42-16-15-41-18-7-8-19-20(9-13-29-22(19)17-18)24-23-6-3-14-32(23)31-25(24)21-5-1-2-11-28-21/h1-2,5,7-9,11,13,17,34H,3-4,6,10,12,14-16H2,(H,30,33)(H2,35,36,37)(H2,38,39,40) |
InChI Key |
AKZVACKATXEQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCOC(=O)NCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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